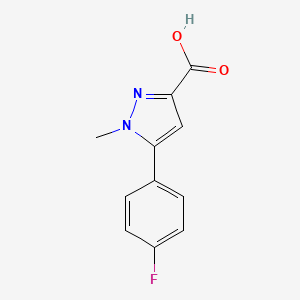

5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-14-10(6-9(13-14)11(15)16)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPKQFCBBUCKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601196282 | |

| Record name | 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601196282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957514-16-8 | |

| Record name | 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957514-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601196282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities. The incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity to target proteins. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for this target molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and key considerations for successful execution.

Retrosynthetic Analysis and Proposed Pathway

The synthesis of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid can be logically approached through the construction of the core pyrazole ring from acyclic precursors. A common and effective strategy for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This leads to the following retrosynthetic disconnection:

Mechanism and Rationale

The reaction is initiated by the deprotonation of the α-carbon of 4'-fluoroacetophenone by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. [1]The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-keto ester. The use of an alkoxide base that matches the ester's alcohol portion (ethoxide for an ethyl ester) is crucial to prevent transesterification.

Experimental Protocol

-

To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add 4'-fluoroacetophenone (1.0 equivalent) dropwise at room temperature.

-

After stirring for 30 minutes, add diethyl oxalate (1.2 equivalents) dropwise, maintaining the temperature below 30 °C.

-

The reaction mixture is then stirred at room temperature for 12-16 hours.

-

Upon completion, the reaction is quenched by pouring it into a mixture of ice and dilute hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with cold water, and dried to afford ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. [2]

Step 2: Cyclization to Ethyl 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate

The core pyrazole heterocycle is constructed in this step through the condensation of the synthesized 1,3-dicarbonyl compound with methylhydrazine. This reaction is a classic example of the Knorr pyrazole synthesis.

Reaction Scheme:

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid. This molecule is a member of the pyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Understanding the physicochemical properties of this specific derivative is paramount for its potential development as a therapeutic agent, as these characteristics fundamentally govern its absorption, distribution, metabolism, and excretion (ADME) profile. This guide will delve into the structural and electronic characteristics, solubility, lipophilicity, and acidity of the title compound. Where experimental data for this specific molecule is not publicly available, we will draw upon data from its constitutional isomer, 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, and employ predictive methodologies to offer a robust and scientifically grounded profile.

Introduction: The Significance of Pyrazole Carboxylic Acids in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer agents.[1][4] The incorporation of a carboxylic acid moiety introduces a key functional group that can participate in crucial hydrogen bonding interactions with biological targets and significantly influences the compound's solubility and pharmacokinetic profile. The specific substitution pattern of a 4-fluorophenyl group at the 5-position and a methyl group at the 1-position of the pyrazole ring in the title compound is anticipated to modulate its electronic properties, metabolic stability, and binding affinity to target proteins. The fluorine atom, in particular, can enhance binding affinity and improve metabolic stability. A thorough understanding of the physicochemical properties of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is therefore a critical first step in elucidating its structure-activity relationships (SAR) and assessing its drug-like potential.[5]

Molecular Structure and Core Properties

The foundational properties of a molecule are dictated by its structure. For 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid, these core attributes provide the basis for understanding its behavior in various chemical and biological environments.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉FN₂O₂ | Calculated |

| Molecular Weight | 220.20 g/mol | Calculated |

| IUPAC Name | 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | IUPAC Nomenclature |

| Canonical SMILES | CN1N=C(C(=C1)C2=CC=C(F)C=C2)C(=O)O | Structure to SMILES Conversion |

| CAS Number | Not publicly available |

Note: The constitutional isomer, 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, has the CAS Number 943863-70-5.

Lipophilicity: The Balance Between Water and Fat

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design. It describes the distribution of a compound between an aqueous and a lipid phase, providing insight into its ability to cross biological membranes.

Predicted Lipophilicity

Due to the absence of experimental data for the title compound, we turn to computational methods for an estimation of its logP value. It is important to note that while predictive models are powerful tools, they provide estimations that should be experimentally verified.[6]

| Parameter | Predicted Value | Prediction Software/Method |

| logP | ~1.9 - 2.5 | ACD/Labs Percepta, Molinspiration miLogP |

The predicted logP value suggests that 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid possesses a balanced hydrophilic-lipophilic character, a desirable trait for many orally administered drugs. The constitutional isomer, 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, has a computed XLogP3 of 1.9, which aligns with these predictions.

Experimental Determination of logP: A Shake-Flask Protocol

The gold standard for logP determination is the shake-flask method using n-octanol and a buffered aqueous solution.

Protocol:

-

Preparation of Solutions: Prepare a stock solution of the compound in n-octanol. Also, prepare a phosphate buffer solution at a pH where the compound is predominantly in its neutral form (at least 2 pH units below the pKa).

-

Partitioning: Mix equal volumes of the n-octanol stock solution and the aqueous buffer in a separatory funnel.

-

Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Caption: Workflow for the experimental determination of logP using the shake-flask method.

Acidity (pKa): The Propensity to Donate a Proton

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it represents the pH at which the compound exists in equal proportions of its protonated (acidic) and deprotonated (carboxylate) forms. This property is crucial as it dictates the charge state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

Predicted pKa

Computational tools can provide a reliable estimate of the pKa of the carboxylic acid group.

| Parameter | Predicted Value | Prediction Software/Method |

| pKa (Carboxylic Acid) | ~3.5 - 4.5 | ACD/Labs Percepta, Rowan's Free Online pKa Calculator |

This predicted pKa range is typical for aromatic carboxylic acids and suggests that at physiological pH (7.4), the compound will exist predominantly in its anionic carboxylate form.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of a compound.

Protocol:

-

Solution Preparation: Dissolve a known amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: Place the solution in a beaker with a pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Caption: Workflow for the experimental determination of pKa via potentiometric titration.

Solubility: A Key Factor for Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can lead to low and variable absorption, hindering the development of an effective oral dosage form.

Predicted Solubility

Based on the predicted logP and pKa, the aqueous solubility of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is expected to be pH-dependent. In acidic conditions (pH < pKa), the neutral form will predominate, likely exhibiting lower solubility. In neutral to basic conditions (pH > pKa), the more soluble carboxylate salt will be the major species.

Experimental Determination of Aqueous Solubility

A common method for determining thermodynamic solubility is the shake-flask method.

Protocol:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

-

Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Centrifuge or filter the samples to remove undissolved solids.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the chemical structure and purity of the compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the pyrazole proton, and the protons of the 4-fluorophenyl ring. The chemical shifts and coupling patterns will be characteristic of the specific substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon skeleton, with characteristic signals for the carboxylic acid carbon, the pyrazole ring carbons, and the carbons of the fluorophenyl group. The carbon attached to the fluorine will exhibit a characteristic C-F coupling.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will show a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and characteristic absorptions for the aromatic C-H and C=C bonds of the pyrazole and phenyl rings.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Solid-State Properties: A Glimpse into the Crystalline World

The solid-state properties of a drug substance, such as its crystal form (polymorphism) and melting point, can significantly impact its stability, solubility, and manufacturing process.

Melting Point

While no experimental melting point is available for the title compound, related pyrazole carboxylic acids exhibit a range of melting points depending on their substitution patterns. For instance, 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has been studied in the solid state.[7] It is anticipated that 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid will be a crystalline solid with a defined melting point.

X-ray Crystallography

Single-crystal X-ray diffraction would provide definitive proof of the molecular structure and reveal details about the crystal packing, including intermolecular interactions such as hydrogen bonding and π-stacking. The crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate has been reported, providing insights into the packing of a related pyrazole system.[8][9]

Conclusion: A Profile for Drug Development

This technical guide has provided a comprehensive overview of the key physicochemical properties of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid. While a lack of direct experimental data necessitates the use of predictive models and comparisons with a constitutional isomer, the presented profile offers valuable insights for researchers in drug discovery and development. The balanced lipophilicity, predicted pKa in the acidic range, and the presence of key functional groups for target interaction suggest that this compound warrants further investigation. The experimental protocols outlined in this guide provide a clear roadmap for the empirical determination of these crucial parameters, which is an essential next step in advancing the study of this promising molecule.

References

-

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.). Google Patents.

-

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (2007). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved January 29, 2026, from [Link]

-

Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?. (2018). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Calculate Partition Coefficients | LogP Prediction Software. (n.d.). ACD/Labs. Retrieved January 29, 2026, from [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2012). ResearchGate. Retrieved January 29, 2026, from [Link]

-

5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors. (2022). PubMed. Retrieved January 29, 2026, from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. Retrieved January 29, 2026, from [Link]

-

Acid Dissociation Constant Calculator | pKa Prediction Software. (n.d.). ACD/Labs. Retrieved January 29, 2026, from [Link]

-

Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (n.d.). NIH. Retrieved January 29, 2026, from [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved January 29, 2026, from [Link]

-

logP - octanol-water partition coefficient calculation. (n.d.). Molinspiration. Retrieved January 29, 2026, from [Link]

-

MoKa - pKa modelling. (n.d.). Molecular Discovery. Retrieved January 29, 2026, from [Link]

-

Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. (2023). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Se. (2014). American Chemical Society. Retrieved January 29, 2026, from [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2012). MDPI. Retrieved January 29, 2026, from [Link]

-

Rapid Prediction of the Physicochemical Properties of Molecules. (n.d.). CD ComputaBio. Retrieved January 29, 2026, from [Link]

-

In-Silico QSAR Studies of Some Pyrazolone Compounds. (n.d.). European Open Science. Retrieved January 29, 2026, from [Link]

-

On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved January 29, 2026, from [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2024). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. (2019). Cambridge University Press & Assessment. Retrieved January 29, 2026, from [Link]

-

Computing Solvation Free Energies of Small Molecules with Experimental Accuracy. (2024). Journal of the American Chemical Society. Retrieved January 29, 2026, from [Link]

-

Current status of pyrazole and its biological activities. (2014). PubMed Central. Retrieved January 29, 2026, from [Link]

-

Is there any software (preferably free) to calculate the partition coefficient (LogP)?. (2022). Reddit. Retrieved January 29, 2026, from [Link]

-

Rowan's Free Online pKa Calculator. (n.d.). Rowan. Retrieved January 29, 2026, from [Link]

-

Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. (2020). PubMed. Retrieved January 29, 2026, from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved January 29, 2026, from [Link]

-

Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. (2023). RSC Publishing. Retrieved January 29, 2026, from [Link]

-

pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. (2018). PubMed Central. Retrieved January 29, 2026, from [Link]

-

PrologP. (n.d.). CompuDrug. Retrieved January 29, 2026, from [Link]

-

Computational pKa Determination. (2021). Reddit. Retrieved January 29, 2026, from [Link]

-

Macro-pKa. (n.d.). Schrödinger. Retrieved January 29, 2026, from [Link]

-

A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. (2021). MDPI. Retrieved January 29, 2026, from [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Derivatives

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved pharmaceuticals.[1][2][3] Its metabolic stability and versatile chemical nature allow for the synthesis of diverse derivatives with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][4][5][6][7] This guide provides an in-depth exploration of the strategies and methodologies employed in the discovery and synthesis of novel pyrazole derivatives. It delves into the rationale behind classical and modern synthetic approaches, details robust experimental protocols, and discusses the critical role of these compounds in contemporary drug development.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered pyrazole ring, containing two adjacent nitrogen atoms, is a highly sought-after heterocyclic motif in drug discovery.[1][8] Its prevalence in marketed drugs is a testament to its favorable physicochemical and pharmacological properties.[2][3][8] The pyrazole core is present in a variety of therapeutic agents, such as the anti-inflammatory drug Celecoxib, the anticancer agent Crizotinib, and the anti-obesity drug Rimonabant.[2][5] The success of these drugs underscores the value of the pyrazole scaffold in developing new chemical entities with improved efficacy and safety profiles. The amphoteric nature of the pyrazole ring allows for functionalization, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.[6]

Strategic Approaches to Pyrazole Synthesis

The construction of the pyrazole ring can be achieved through various synthetic routes, each with its own advantages and limitations. The choice of a particular method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

The Knorr Pyrazole Synthesis: A Classical and Versatile Method

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most common and reliable methods for preparing pyrazoles.[9] This reaction involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9][10][11][12]

Mechanism and Rationale: The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[9][11] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group.[9] Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring.[9] The use of an acid catalyst facilitates both the initial condensation and the final dehydration step.[12][13]

A key consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of two regioisomeric products.[9] The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the nature of the substituents on the hydrazine.

Modern Synthetic Methodologies

While the Knorr synthesis is a workhorse in pyrazole chemistry, several modern techniques have been developed to improve reaction efficiency, reduce environmental impact, and access a wider range of derivatives.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[14][15] In the context of pyrazole synthesis, MAOS offers significant advantages over conventional heating, including dramatically reduced reaction times, often from hours to minutes, and improved yields.[14][15] This technique is particularly beneficial for high-throughput synthesis in drug discovery campaigns.[14][16]

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single synthetic operation to form a complex product.[17] This approach is highly efficient and atom-economical. Several multicomponent strategies for pyrazole synthesis have been developed, allowing for the rapid generation of diverse libraries of pyrazole derivatives from simple precursors.[17][18]

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. The synthesis of pyrazole-containing drugs like Celecoxib has been successfully adapted to flow chemistry, resulting in higher yields and significantly shorter reaction times compared to batch methods.[19]

Experimental Protocols and Methodologies

To ensure the reproducibility and validity of synthetic procedures, detailed and well-documented protocols are essential.

General Workflow for Pyrazole Derivative Discovery

The discovery of novel pyrazole derivatives typically follows a structured workflow, from initial design to biological evaluation.

Caption: A generalized workflow for the discovery and development of novel pyrazole-based therapeutics.

Detailed Protocol: Synthesis of a Celecoxib Analog via Knorr Condensation

This protocol describes the synthesis of a key intermediate for Celecoxib, a selective COX-2 inhibitor, illustrating the practical application of the Knorr pyrazole synthesis.[19][20]

Reaction: 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione with 4-sulphonamidophenylhydrazine.[20]

Materials:

-

4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq)

-

4-Hydrazinobenzenesulfonamide hydrochloride (1.05 eq)

-

Ethanol (as solvent)

-

Glacial Acetic Acid (catalyst)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione and ethanol.

-

Stir the mixture at room temperature until the dione is fully dissolved.

-

Add 4-hydrazinobenzenesulfonamide hydrochloride to the solution, followed by a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Cool the mixture further in an ice bath to promote crystallization of the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Dry the product under vacuum to obtain the crude Celecoxib analog.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.

Self-Validation: The identity and purity of the synthesized compound must be confirmed through rigorous analytical characterization.

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

Melting Point Analysis: To compare with literature values and as an indicator of purity.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound and quantify any impurities.

Data Presentation and Analysis

The systematic presentation of experimental data is crucial for the interpretation and comparison of results.

Table 1: Comparison of Synthetic Methodologies for Pyrazole Synthesis

| Methodology | Key Advantages | Key Disadvantages | Typical Reaction Time | Typical Yields |

| Conventional Heating (Knorr) | Well-established, versatile | Long reaction times, potential for side products | 4-24 hours | 60-90% |

| Microwave-Assisted (MAOS) | Rapid reaction rates, higher yields | Requires specialized equipment, scalability can be a challenge | 2-30 minutes[16] | 85-98%[14] |

| Multicomponent Reactions (MCRs) | High efficiency, molecular diversity | Reaction discovery can be complex | 1-12 hours | 70-95% |

| Flow Chemistry | Enhanced safety, scalability, automation | High initial equipment cost | 10-60 minutes[19] | 90-96%[19] |

The Role of Pyrazoles in Modern Drug Discovery: A Case Study of Celecoxib

Celecoxib is a prominent example of a successful pyrazole-containing drug.[2] It selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation and pain. The synthesis of Celecoxib typically involves a Knorr-type condensation as a key step. The development of Celecoxib and its derivatives highlights the importance of the pyrazole scaffold in designing targeted therapies.[21]

Caption: Simplified signaling pathway showing the selective inhibition of COX-2 by Celecoxib.

Conclusion

The discovery and synthesis of novel pyrazole derivatives remain a vibrant and highly productive area of research in medicinal chemistry. The versatility of the pyrazole core, combined with an expanding arsenal of synthetic methodologies, ensures its continued importance in the development of new therapeutic agents. As our understanding of disease pathways deepens, the ability to rationally design and efficiently synthesize novel pyrazole-based molecules will be paramount in addressing unmet medical needs.

References

-

Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. (2024). Taylor & Francis Online. [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. [Link]

-

Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]

-

Recent Advances in the Synthesis of Pyrazoles. A Review. (2021). ResearchGate. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

- Process for preparation of celecoxib. (2005).

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. [Link]

-

Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2016). PubMed Central. [Link]

-

Knorr Pyrazole Synthesis (M. Pharm). (2019). Slideshare. [Link]

-

Recent Advances in the Synthesis of Pyrazoles. A Review. (2009). Taylor & Francis Online. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

-

Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (2020). PubMed. [Link]

-

Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. (2020). RSC Publishing. [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Pyrazole: An Important Core in Many Marketed and Clinical Drugs. (2025). ResearchGate. [Link]

-

Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]

-

Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. (2022). MDPI. [Link]

-

Microwave assisted synthesis of novel pyrazoles. (2001). Indian Journal of Chemistry. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PubMed. [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). ResearchGate. [Link]

- An improved process for the preparation of celecoxib. (2010).

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Semantic Scholar. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. mdpi.com [mdpi.com]

- 18. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00346H [pubs.rsc.org]

- 20. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 21. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Disclaimer: As of the latest literature review, specific studies detailing the mechanism of action for 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid are not publicly available. This guide, therefore, presents a scientifically-grounded, putative mechanism of action based on the well-documented biological activities of structurally related pyrazole-based compounds. The experimental protocols described herein are proposed as a robust framework for the systematic investigation of this specific molecule.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. Derivatives of pyrazole have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[1] The specific compound, 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid, combines the pyrazole core with a 4-fluorophenyl substituent and a carboxylic acid group, features that suggest a potential for significant biological activity. This technical guide will explore the potential mechanisms of action of this compound by drawing parallels with established activities of similar pyrazole derivatives and will propose a comprehensive experimental strategy to elucidate its precise molecular targets and cellular effects.

Chemical and Structural Properties

The structure of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid features a central pyrazole ring, which is a five-membered heterocycle with two adjacent nitrogen atoms. The substituents on this ring are key to its potential biological interactions:

-

1-methyl group: This substitution can influence the compound's metabolic stability and its binding orientation within target proteins.

-

3-carboxylic acid group: This acidic moiety can participate in hydrogen bonding and ionic interactions, which are often crucial for binding to enzyme active sites or receptors.

-

5-(4-Fluoro-phenyl) group: The fluorophenyl ring introduces a lipophilic region and the fluorine atom can modulate the electronic properties of the ring and participate in specific interactions with biological targets.

These structural features are common in many biologically active pyrazole compounds, suggesting that 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid could share similar mechanisms of action.

Part 1: Putative Mechanisms of Action Based on Structural Analogs

Given the lack of direct evidence, we can hypothesize several potential mechanisms of action for 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid based on the known activities of the broader pyrazole class.

Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory effects. The mechanism of action for these compounds often involves the inhibition of key enzymes in the inflammatory cascade.[2]

-

Cyclooxygenase (COX) Inhibition: Some pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.[3] The carboxylic acid moiety of the target compound could mimic the substrate, arachidonic acid, and bind to the active site of COX enzymes.

-

NF-κB Pathway Inhibition: The transcription factor NF-κB is a central regulator of inflammatory gene expression. Some pyrazole derivatives have been shown to suppress the activation of the NF-κB pathway.[2]

Proposed Signaling Pathway: Anti-inflammatory Action

Caption: Putative anti-inflammatory mechanism of action.

Anticancer Activity

The pyrazole scaffold is present in several approved anticancer drugs that target protein kinases.[4][5]

-

Kinase Inhibition: Many pyrazole derivatives act as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[6] The 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid could potentially fit into the ATP-binding pocket of various kinases.

Proposed Signaling Pathway: Anticancer Action via Kinase Inhibition

Caption: Putative anticancer mechanism via kinase inhibition.

Antimicrobial Activity

Pyrazole derivatives have been reported to possess antibacterial and antifungal properties.[7][8]

-

Disruption of Bacterial Cell Wall Synthesis: Some pyrazole-based compounds may exert their antibacterial effect by interfering with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[9]

-

Inhibition of Bacterial Topoisomerases: Certain pyrazole derivatives have been suggested to target bacterial topoisomerase II and IV, enzymes essential for DNA replication.[10]

Part 2: Experimental Protocols for Mechanism of Action Elucidation

To validate the putative mechanisms of action, a systematic experimental approach is necessary. The following protocols provide a framework for the investigation of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

In Vitro Enzyme Inhibition Assays

Objective: To determine if the compound directly inhibits the activity of purified enzymes.

Protocol: COX Inhibition Assay

-

Reagents: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric probe.

-

Procedure: a. Prepare a dilution series of the test compound. b. In a 96-well plate, add the enzyme, the test compound, and the probe. c. Initiate the reaction by adding arachidonic acid. d. Monitor the change in absorbance or fluorescence over time using a plate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Protocol: Kinase Inhibition Assay

-

Reagents: Purified kinase (e.g., EGFR, CDK2), peptide substrate, ATP, kinase assay kit (e.g., ADP-Glo™).

-

Procedure: a. Prepare a dilution series of the test compound. b. In a 96-well plate, add the kinase, the test compound, and the peptide substrate. c. Initiate the reaction by adding ATP. d. After incubation, measure the amount of ADP produced using the assay kit's instructions.

-

Data Analysis: Determine the IC50 value for kinase inhibition.

Cell-Based Assays

Objective: To assess the effect of the compound on cellular processes in a more physiologically relevant context.

Protocol: Anti-inflammatory Activity in Macrophages

-

Cell Line: RAW 264.7 murine macrophages.

-

Procedure: a. Plate the cells and allow them to adhere. b. Pre-treat the cells with a dilution series of the test compound. c. Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. d. After incubation, measure the levels of nitric oxide (NO) in the supernatant using the Griess reagent and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

-

Data Analysis: Determine the IC50 for the inhibition of inflammatory mediators.

Protocol: Anticancer Activity (Cell Viability Assay)

-

Cell Lines: A panel of cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).

-

Procedure: a. Plate the cells in a 96-well plate. b. Treat the cells with a dilution series of the test compound for 48-72 hours. c. Assess cell viability using an MTT or resazurin-based assay.

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).

Protocol: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

-

Microorganisms: A panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Procedure: a. Prepare a two-fold serial dilution of the test compound in a 96-well plate with broth medium. b. Inoculate each well with a standardized suspension of the microorganism. c. Incubate under appropriate conditions. d. Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

Experimental Workflow for Mechanism of Action Studies

Caption: A generalized workflow for investigating the mechanism of action.

Data Presentation

The following table summarizes the known biological activities of various pyrazole derivatives, providing a basis for the putative mechanisms of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

| Pyrazole Derivative Class | Biological Activity | Known Molecular Targets/Mechanisms |

| Phenylbutazone | Anti-inflammatory | Non-selective COX inhibitor |

| Celecoxib | Anti-inflammatory | Selective COX-2 inhibitor |

| Ruxolitinib | Anticancer, Anti-inflammatory | JAK1/JAK2 kinase inhibitor |

| Crizotinib | Anticancer | ALK/ROS1/MET kinase inhibitor |

| Pyrazole-hydrazones | Antibacterial | Disruption of bacterial cell wall[10] |

Conclusion

While the precise mechanism of action of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid remains to be elucidated, its structural features strongly suggest potential as a biologically active agent. Based on extensive research into the pyrazole scaffold, it is reasonable to hypothesize that this compound may exhibit anti-inflammatory, anticancer, or antimicrobial properties through mechanisms such as enzyme inhibition or modulation of key signaling pathways. The experimental protocols outlined in this guide provide a clear and scientifically rigorous path to systematically investigate these possibilities, ultimately leading to a comprehensive understanding of its molecular mechanism of action. This foundational knowledge is critical for any future drug development efforts centered on this promising molecule.

References

-

Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... - ResearchGate. Available from: [Link]

-

(PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - ResearchGate. Available from: [Link]

-

A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. Available from: [Link]

-

Full article: Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - Taylor & Francis. Available from: [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. Available from: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. Available from: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available from: [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available from: [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. Available from: [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. Available from: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. Available from: [Link]

-

A recent update: Antimicrobial agents containing pyrazole nucleus - ResearchGate. Available from: [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. Available from: [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. Available from: [Link]

-

ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY - IJRAR.org. Available from: [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. meddocsonline.org [meddocsonline.org]

- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry and Therapeutic Potential of 1,5-Diarylpyrazole-3-Carboxylic Acids: A Technical Guide for Drug Discovery

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, the 1,5-diarylpyrazole-3-carboxylic acid moiety has emerged as a particularly privileged structure, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this important class of compounds, with a focus on their potential in drug development, particularly as anti-inflammatory and anticancer agents.

Synthetic Strategies for 1,5-Diarylpyrazole-3-Carboxylic Acids

The regioselective synthesis of 1,5-diarylpyrazoles is a critical aspect of their development. The most prevalent and effective method involves a multi-step sequence commencing with a Claisen condensation, followed by cyclization with a substituted hydrazine.

Core Synthesis via Claisen Condensation and Cyclization

The primary route to the 1,5-diarylpyrazole core involves the reaction of an acetophenone with a suitable ester, typically an oxalate or a trifluoroacetate, to form a 1,3-dicarbonyl intermediate. This intermediate is then cyclized with a phenylhydrazine derivative. The regioselectivity of this cyclization is a key consideration, as it can yield both 1,3- and 1,5-diarylpyrazole isomers. To favor the desired 1,5-diaryl regioisomer, the reaction is often carried out in the presence of the hydrochloride salt of the phenylhydrazine.[1]

A general workflow for this synthesis is depicted below:

Caption: General synthetic scheme for 1,5-diarylpyrazole-3-carboxylic acids.

Experimental Protocol: Synthesis of a Representative 1,5-Diarylpyrazole-3-Carboxylic Acid

The following protocol outlines the synthesis of a 1,5-diarylpyrazole with a trifluoromethyl group at the 3-position, a common precursor to the carboxylic acid.

Step 1: Synthesis of the 1,3-Diketone Intermediate (e.g., 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione)

-

To a stirred solution of sodium hydride (25g) in toluene (400ml) at 20-25°C, slowly add p-methylacetophenone (40g) and ethyl trifluoroacetate (50g) concurrently.

-

After the addition is complete, warm the reaction mixture to 40-45°C and maintain for 5 hours.

-

Cool the mixture to 30°C and quench by the dropwise addition of 15% hydrochloric acid (120ml).

-

Separate the organic layer, and evaporate the solvent under reduced pressure.

-

Crystallize the residue from petroleum ether to yield the desired 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.

Step 2: Cyclization to form the 1,5-Diarylpyrazole

-

Dissolve the 1,3-diketone intermediate in an appropriate solvent such as ethanol.

-

Add an equimolar amount of the desired substituted phenylhydrazine hydrochloride (e.g., 4-sulfamoylphenylhydrazine hydrochloride).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and isolate the crude product by filtration.

-

Purify the product by recrystallization or column chromatography.

Step 3: Hydrolysis to the Carboxylic Acid

The conversion of a 3-trifluoromethyl group to a carboxylic acid can be achieved under strongly acidic conditions.

-

Dissolve the 3-trifluoromethyl-1,5-diarylpyrazole in a mixture of fuming sulfuric acid and boric acid.[2][3]

-

Heat the reaction mixture, carefully monitoring the progress to ensure complete conversion without degradation.[2][3]

-

Upon completion, carefully pour the reaction mixture onto ice and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,5-diarylpyrazole-3-carboxylic acid.

-

Purify the final product by recrystallization.

Biological Activities and Therapeutic Potential

1,5-Diarylpyrazole-3-carboxylic acids and their derivatives have been investigated for a multitude of biological activities, with anti-inflammatory and anticancer properties being the most prominent.

Anti-inflammatory Activity: COX-2 Inhibition

A significant body of research has focused on the development of 1,5-diarylpyrazoles as selective inhibitors of cyclooxygenase-2 (COX-2).[4] The landmark discovery of this class of compounds includes Celecoxib (SC-58635), a potent and selective COX-2 inhibitor widely used for the treatment of arthritis and inflammation.[5] The selectivity for COX-2 over COX-1 is a key attribute, as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.

The mechanism of COX-2 inhibition by these compounds involves the binding of the pyrazole core to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The sulfonamide or a similar functional group on one of the aryl rings is crucial for binding to a specific side pocket in the COX-2 active site, conferring selectivity.

Anticancer Activity

More recently, 1,5-diarylpyrazole derivatives have garnered significant attention for their potential as anticancer agents.[6] Their antiproliferative effects have been demonstrated against a range of cancer cell lines, including those of the breast, lung, and colon.

Mechanism of Anticancer Action: PI3K/Akt/mTOR Pathway Inhibition and Apoptosis Induction

The anticancer activity of many 1,5-diarylpyrazole derivatives, including analogs of celecoxib, is attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. One of the most significant of these is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[7][8]

These compounds have been shown to inhibit the phosphorylation of Akt, a central kinase in this pathway.[9] Inhibition of Akt phosphorylation leads to the downstream deactivation of mTOR and other effector proteins, ultimately resulting in the induction of apoptosis (programmed cell death) and cell cycle arrest.[10][11] The induction of apoptosis is a critical mechanism for the elimination of cancer cells and is often mediated through the activation of caspases.[5]

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of 1,5-diarylpyrazole-3-carboxylic acids.

Structure-Activity Relationships (SAR)

Extensive SAR studies have been conducted to optimize the biological activity and selectivity of 1,5-diarylpyrazole derivatives. Key findings include:

-

N-1 Phenyl Ring: The presence of a sulfonamide or methylsulfone group at the para-position is critical for potent and selective COX-2 inhibition.

-

C-5 Phenyl Ring: Substituents on this ring can significantly influence activity. For example, a para-methyl group, as seen in Celecoxib, is favorable for COX-2 inhibition.

-

C-3 Position: The nature of the substituent at this position is crucial. While a trifluoromethyl group is common in many potent COX-2 inhibitors, the carboxylic acid moiety offers a different physicochemical profile and can lead to compounds with distinct biological activities, including anticancer effects.

Quantitative Biological Data

The following table summarizes the in vitro biological activity of selected 1,5-diarylpyrazole derivatives, highlighting their potency as both COX-2 inhibitors and anticancer agents.

| Compound ID | C-3 Substituent | C-5 Aryl Group | N-1 Aryl Group | COX-2 IC₅₀ (µM) | Cancer Cell Line | Antiproliferative IC₅₀ (µM) | Reference |

| Celecoxib | -CF₃ | 4-methylphenyl | 4-sulfamoylphenyl | 0.04 | - | - | [5] |

| Analog 20 | -CONH₂ | 4-chlorophenyl | 4-sulfamoylphenyl | 0.82 | - | - | [12] |

| Analog 22 | -CONH₂ | 4-methoxyphenyl | 4-sulfamoylphenyl | 1.12 | - | - | [12] |

| Analog 29 | -CONH₂ | 4-fluorophenyl | 4-sulfamoylphenyl | 0.95 | - | - | [12] |

| Pyrazolone P7 | =O | 4-chlorophenyl | Phenyl | - | A549 | <10 | [13] |

| Pyrazolone P11 | =O | 4-bromophenyl | Phenyl | - | A549 | <10 | [13] |

Note: The table presents a selection of data from the literature. Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions.

Conclusion and Future Directions

1,5-Diarylpyrazole-3-carboxylic acids and their derivatives represent a versatile and highly valuable scaffold in medicinal chemistry. Their well-established role as selective COX-2 inhibitors has provided effective treatments for inflammatory conditions. Furthermore, emerging research highlighting their potent anticancer activities, particularly through the inhibition of the PI3K/Akt/mTOR signaling pathway, opens up exciting new avenues for the development of novel cancer therapeutics.

Future research in this area should focus on:

-

The design and synthesis of novel analogs with improved potency and selectivity for specific cancer-related targets.

-

In-depth investigation of the molecular mechanisms underlying their anticancer effects to identify new therapeutic strategies.

-

Preclinical and clinical evaluation of the most promising candidates to translate these scientific findings into tangible benefits for patients.

The continued exploration of the 1,5-diarylpyrazole-3-carboxylic acid scaffold holds immense promise for the discovery and development of the next generation of anti-inflammatory and anticancer drugs.

References

-

Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Isakson, P. C. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]

-

Rao, P. N. P., & Knaus, E. E. (2008). Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors with Nitric Oxide Releasing Ability. Letters in Drug Design & Discovery, 5(7), 595-601. [Link]

-

De Winter, H., de Lepeleire, I., van Hecken, A., van den Heuvel, M., Buntinx, A., & Depré, M. (2003). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Molecules, 28(1), 1-15. [Link]

-

Guda, M. R., Rashid, M., Asif, M., & Al-Hadiya, A. H. (2024). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. Molecules, 29(7), 1599. [Link]

-

Abdellatif, K. R., Fadaly, W. A., Kamel, G. M., Elshaier, Y. A., & El-Magd, M. A. (2021). Novel 1,5-diaryl pyrazole-3-carboxamides as selective COX-2/sEH inhibitors with analgesic, anti-inflammatory, and lower cardiotoxicity effects. Bioorganic chemistry, 115, 105230. [Link]

-

Herrera, D., Evangelio, E., & Polo, V. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. New Journal of Chemistry, 46(7), 3121-3129. [Link]

-

Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 16(8), 6488-6503. [Link]

-

Kankala, S., Bheemaraju, A., Jha, A., Ma, P. C., & Chen, C. H. (2023). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. ACS omega, 8(1), 1083-1094. [Link]

-

Zhang, L., Li, Y., Gao, F., & Li, X. (2018). Celecoxib regulates apoptosis and autophagy via the PI3K/Akt signaling pathway in SGC-7901 gastric cancer cells. Oncology letters, 15(5), 7387-7392. [Link]

-

Herrera, D., Evangelio, E., & Polo, V. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC advances, 12(10), 6069-6077. [Link]

-

Barawkar, D. A., De, B., Dimmitt, D. A., Gribkoff, V. K., Hewawasam, P., & Jones, G. S. (2003). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & medicinal chemistry letters, 13(16), 2745-2748. [Link]

-

Herrera, D., Evangelio, E., & Polo, V. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Dalton Transactions, 51(10), 3843-3851. [Link]

-

Kumar, A., & Sharma, S. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS omega, 8(20), 17565-17586. [Link]

-

Kumar, A., & Sharma, S. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17565-17586. [Link]

-

Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

-

Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]

-

Li, J., Zhang, C., & Xu, B. (2019). Celecoxib enhances anticancer effect of cisplatin and induces anoikis in osteosarcoma via PI3K/Akt pathway. Cancer cell international, 19(1), 1-11. [Link]

-

Brideau, C., Kargman, S., Liu, S., Dallob, A. L., Ehrich, E. W., Rodger, I. W., & Chan, C. C. (2001). A human whole blood assay for clinical evaluation of biochemical efficacy of cyclooxygenase inhibitors. Inflammation Research, 50(5), 245-252. [Link]

-

Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., El-Subbagh, H. I., & Al-Badry, M. A. (2016). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. International journal of molecular sciences, 17(10), 1668. [Link]

-

Hsieh, P. C., Ke, J. R., Wang, Y. C., & Chen, C. H. (2010). 3,5-Diaryl-1H-pyrazole as a molecular scaffold for the synthesis of apoptosis-inducing agents. Bioorganic & medicinal chemistry, 18(21), 7544-7553. [Link]

-

ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix... Retrieved from [Link]

-

Arico, S., & Ardid, D. (2006). Celecoxib analogues disrupt Akt signaling, which is commonly activated in primary breast tumours. Breast Cancer Research, 8(5), R59. [Link]

-

El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Jahdali, M. M., & Al-Omary, F. A. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid. Bioorganic & medicinal chemistry letters, 40, 127965. [Link]

-

Wang, H., Liu, X., & Zhang, S. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 21(10), 1332. [Link]

-

Kopetz, E. S. (2014, May 12). Targeting the PI3K-Akt-mTOR Pathway [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). A hypothetical model for PI3K and COX-2 pathway interaction. Celecoxib... Retrieved from [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Celecoxib regulates apoptosis and autophagy via the PI3K/Akt signaling pathway in SGC-7901 gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Celecoxib analogues disrupt Akt signaling, which is commonly activated in primary breast tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3,5-Diaryl-1H-pyrazole as a molecular scaffold for the synthesis of apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. Novel 1,5-diaryl pyrazole-3-carboxamides as selective COX-2/sEH inhibitors with analgesic, anti-inflammatory, and lower cardiotoxicity effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Profile of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Abstract: This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. In the absence of directly published experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from structurally similar pyrazole derivatives to construct a detailed and predictive analytical profile. We will delve into the theoretical underpinnings and expected outcomes for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of high-quality spectroscopic data and presents a logical workflow for integrated structural elucidation. This document is intended to serve as an essential resource for scientists engaged in the synthesis, characterization, and application of novel pyrazole-based compounds.

Introduction to the Molecule and Analytical Rationale

Chemical Structure and Properties

5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid (C₁₁H₉FN₂O₂) is a substituted pyrazole. The core structure consists of a five-membered pyrazole ring, which is a common motif in many pharmacologically active compounds. The key substituents are:

-

A 4-fluorophenyl group at the C5 position.

-

A methyl group on the N1 nitrogen atom.

-

A carboxylic acid group at the C3 position.

The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a common feature in modern drug design. The carboxylic acid provides a handle for forming salts or esters and can participate in crucial hydrogen bonding interactions with biological targets.

Molecular Weight (Calculated): 236.20 g/mol

Caption: Chemical structure of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

The Imperative of Spectroscopic Characterization

In drug discovery and chemical research, unambiguous structural confirmation is paramount. Spectroscopic techniques provide a detailed fingerprint of a molecule, confirming its identity, purity, and stereochemistry. Each method offers a unique piece of the structural puzzle:

-

NMR Spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms.

-

IR Spectroscopy identifies the functional groups present in the molecule.

-

Mass Spectrometry determines the molecular weight and provides clues about the molecular formula and fragmentation patterns.

A combined, multi-technique approach is the gold standard for structural validation, ensuring the integrity of research data and the safety of potential therapeutic agents.

Predicted ¹H NMR Spectroscopy

Causality in Proton NMR: Why Signals Appear Where They Do

The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups (like carbonyls or aromatic rings) deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups shield protons, moving their signals upfield. Spin-spin coupling (J) between non-equivalent neighboring protons splits signals into multiplets (e.g., doublets, triplets), providing direct evidence of atomic connectivity. For our target molecule, we must consider the electronic effects of the pyrazole ring itself, the fluorophenyl group, the methyl group, and the carboxylic acid.

Predicted Signal Assignments

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Rationale & Authoritative Comparison |

| -COOH | 12.0 - 13.5 | Broad Singlet (br s) | N/A | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its presence is often confirmed by D₂O exchange. |

| H-4 (pyrazole) | 7.0 - 7.3 | Singlet (s) | N/A | This sole proton on the pyrazole ring is flanked by two quaternary carbons (C3 and C5) and thus will appear as a singlet. Its position is influenced by the adjacent aromatic system. In a similar pyrazole structure, the H4 proton was observed at 6.84 ppm[1]. |

| H-2', H-6' (phenyl) | 7.4 - 7.6 | Doublet of Doublets (dd) or Multiplet (m) | JH-F ≈ 8-9 Hz, JH-H ≈ 8-9 Hz | These protons are ortho to the pyrazole ring. They will be coupled to the adjacent H-3'/H-5' protons and also show coupling to the fluorine atom (ortho H-F coupling). |

| H-3', H-5' (phenyl) | 7.1 - 7.3 | Triplet (t) or Doublet of Doublets (dd) | JH-H ≈ 8-9 Hz, JH-F ≈ 8-9 Hz | These protons are meta to the pyrazole ring and ortho to the fluorine atom. They appear as a triplet-like signal due to coupling with two sets of adjacent protons (H-2'/6' and the fluorine). Spectroscopic data for a related 5-(4-fluorophenyl)pyrazole shows these protons as a triplet at 7.07 ppm[1]. |

| N-CH₃ | 3.9 - 4.1 | Singlet (s) | N/A | The methyl group is attached to a nitrogen atom within an aromatic system, which deshields it compared to an aliphatic amine. This results in a downfield shift. |

Predicted ¹³C NMR Spectroscopy

Principles of ¹³C NMR and the Impact of Fluorine

¹³C NMR provides a map of the carbon skeleton. Chemical shifts are sensitive to hybridization and the electronegativity of attached atoms. A key feature in this molecule will be carbon-fluorine coupling (JC-F). The ¹⁹F nucleus (spin ½, 100% abundance) couples with carbon atoms, with the magnitude of the coupling constant decreasing with the number of bonds separating the atoms. This coupling is an invaluable tool for assigning signals in the fluorophenyl ring.

Predicted Signal Assignments

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted J (Hz) | Rationale & Authoritative Comparison |

| C=O (acid) | 160 - 165 | Singlet (s) | N/A | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in this characteristic downfield region. |

| C-4' (phenyl) | 162 - 165 | Doublet (d) | ¹JC-F ≈ 245-255 Hz | This carbon is directly bonded to fluorine, resulting in a very large one-bond coupling constant. This is a definitive signal for identifying the C-F bond. A similar compound showed this signal as a doublet with ¹JC-F = 248.9 Hz[1]. |

| C-3 (pyrazole) | ~145 | Singlet (s) | N/A | This carbon is attached to the electron-withdrawing carboxylic acid group and is part of the aromatic pyrazole system. |

| C-5 (pyrazole) | ~142 | Singlet (s) | N/A | This carbon is attached to the fluorophenyl ring. In general, C3 and C5 carbons in pyrazoles appear in the 140-160 ppm range[2]. |

| C-2', C-6' (phenyl) | 130 - 132 | Doublet (d) | ³JC-F ≈ 8-10 Hz | These carbons are three bonds away from the fluorine atom. Data for a related compound shows this signal as a doublet with ³JC-F = 8.2 Hz[1]. |

| C-1' (phenyl) | 126 - 128 | Doublet (d) | ⁴JC-F ≈ 3-4 Hz | This is the ipso-carbon attached to the pyrazole ring. It will exhibit a small four-bond coupling to fluorine. |

| C-3', C-5' (phenyl) | 115 - 117 | Doublet (d) | ²JC-F ≈ 21-23 Hz | These carbons are two bonds away from the fluorine, resulting in a significant coupling constant. A similar compound showed this signal as a doublet with ²JC-F = 21.6 Hz[1]. |

| C-4 (pyrazole) | 108 - 112 | Singlet (s) | N/A | This carbon, bonded to a hydrogen, is typically the most upfield of the pyrazole ring carbons. A related compound showed this signal at 108.92 ppm[1]. |

| N-CH₃ | 35 - 40 | Singlet (s) | N/A | The methyl carbon attached to the pyrazole nitrogen appears in this typical range for N-methyl groups on heteroaromatic rings. |

Predicted Infrared (IR) Spectroscopy

Identifying Functional Groups by Vibrational Frequency

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The frequency of absorption is characteristic of specific bonds and functional groups, making it an excellent tool for qualitative analysis. The analysis of pyrazole derivatives often involves identifying key stretches for O-H, C=O, C=N, and C=C bonds.[3]

Predicted Key Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid | The O-H stretch of a carboxylic acid is famously broad due to strong intermolecular hydrogen bonding.[4] |

| ~3100 | Medium | C-H stretch (sp²) | Aromatic (Pyrazole, Phenyl) | C-H stretches from sp²-hybridized carbons appear just above 3000 cm⁻¹.[5] |

| 2850-3000 | Weak-Medium | C-H stretch (sp³) | Methyl (-CH₃) | C-H stretches from sp³-hybridized carbons appear just below 3000 cm⁻¹.[4] |

| 1680-1710 | Strong, Sharp | C=O stretch | Carboxylic Acid | The carbonyl stretch is one of the most intense and reliable peaks in an IR spectrum. Conjugation with the pyrazole ring may shift it to the lower end of this range. The C=O stretch of a carboxylic acid typically appears from 1760-1690 cm⁻¹[4]. |

| 1500-1600 | Medium-Strong | C=C and C=N stretch | Aromatic Rings | These absorptions are characteristic of the pyrazole and phenyl ring systems. |

| 1200-1250 | Strong | C-F stretch | Aryl-Fluoride | The C-F bond gives a strong, characteristic absorption in this region. A similar fluorophenyl pyrazole showed a strong band at 1224 cm⁻¹[1]. |

| ~1200-1300 | Medium | C-O stretch | Carboxylic Acid | The carbon-oxygen single bond stretch of the carboxylic acid. |

Predicted Mass Spectrometry (MS)

Determining Molecular Weight and Fragmentation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. Electron Ionization (EI) or Electrospray Ionization (ESI) can then be used to induce fragmentation. Analyzing these fragment ions helps to piece together the molecule's structure, much like solving a puzzle.

Predicted Molecular Ion and Fragmentation Pathway

-

Expected Exact Mass: 236.0648

-